

electrophilic addition of bromine to the double bond of 10-Bromo-1-decene

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Compound of Interest

Compound Name: 10-Bromo-1-decene

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Application Note: Electrophilic Addition of Bromine to 10-Bromo-1-decene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the electrophilic addition of bromine to the terminal double bond of **10-Bromo-1-decene**, yielding 1,2,10-tribromodecane. This reaction is a classic example of electrophilic halogenation of an alkene and is a useful transformation in organic synthesis for the introduction of vicinal dibromides. The protocol covers the reaction setup, execution, purification, and characterization of the product. The expected quantitative data, including yields and spectroscopic characteristics, are summarized for reference.

Introduction

The electrophilic addition of halogens to alkenes is a fundamental reaction in organic chemistry. The reaction of **10-Bromo-1-decene** with molecular bromine proceeds through a bromonium ion intermediate to afford the corresponding vicinal dibromide, **1**,2,10-tribromodecane. The presence of a terminal bromoalkyl chain in the starting material makes this reaction relevant for the synthesis of polyhalogenated alkanes, which can serve as intermediates in the synthesis of more complex molecules, including those with potential pharmaceutical applications.

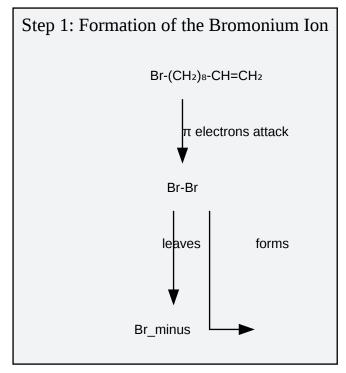


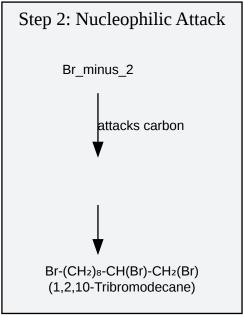
Understanding the protocol and expected outcomes of this reaction is crucial for researchers in organic synthesis and drug development.

Reaction Mechanism & Experimental Workflow

The electrophilic addition of bromine to an alkene involves the polarization of the bromine molecule as it approaches the electron-rich double bond. This leads to the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbon atoms of the bromonium ion in an anti-addition fashion, resulting in the vicinal dibromide.

Diagram: Reaction Mechanism





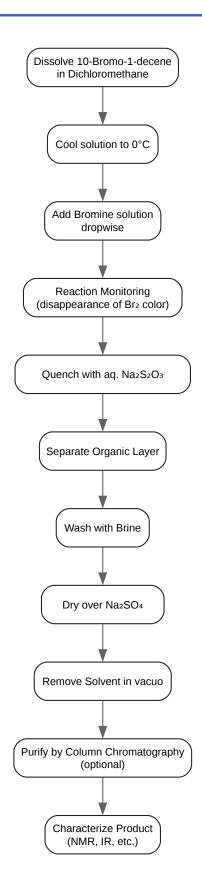


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Caption: The electrophilic addition of bromine to ${f 10\text{-Bromo-1-decene}}.$

Diagram: Experimental Workflow





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Caption: Workflow for the synthesis of 1,2,10-tribromodecane.



Experimental Protocol

This protocol is adapted from the bromination of 1-dodecene and is expected to yield the desired product in high purity.

Materials:

- 10-Bromo-1-decene (1.0 eq)
- Bromine (1.05 eq)
- Dichloromethane (CH2Cl2), anhydrous
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- · Round-bottom flask
- · Dropping funnel
- · Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10-Bromo-1-decene in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Prepare a solution of bromine in dichloromethane and add it to the dropping funnel.



- Add the bromine solution dropwise to the stirred solution of 10-Bromo-1-decene at 0 °C.
 The reaction is typically monitored by the disappearance of the reddish-brown color of bromine.
- After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0 °C.
- Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. The reddish-brown color should disappear completely.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,2,10-tribromodecane.
- If necessary, the product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Reactant and Product Information

Compound Name	Molecular Formula	Molar Mass (g/mol)	Role	Stoichiometry
10-Bromo-1- decene	C10H19Br	219.16	Starting Material	1.0 eq
Bromine	Br ₂	159.81	Reagent	1.05 eq
1,2,10- Tribromodecane	C10H19Br3	378.97	Product	-

Table 2: Expected Yield and Physical Properties of 1,2,10-Tribromodecane



Parameter	Expected Value
Yield	> 90%
Physical State	Colorless to pale yellow oil
Boiling Point	Decomposes upon heating
Solubility	Soluble in chlorinated solvents, ethers, and hydrocarbons. Insoluble in water.

Table 3: Predicted Spectroscopic Data for 1,2,10-Tribromodecane

Note: This data is predicted based on the analysis of similar structures (1,2-dibromododecane and 1,12-dibromododecane) as direct spectroscopic data for 1,2,10-tribromodecane is not readily available in the literature.



Spectroscopy	Predicted Chemical Shift (δ) / Wavenumber (cm $^{-1}$) and Multiplicity
¹ H NMR (CDCl ₃)	~4.1-4.3 ppm (m, 1H, -CH(Br)-)
~3.8-4.0 ppm (m, 2H, -CH ₂ (Br) at C1)	
~3.4 ppm (t, 2H, -CH ₂ (Br) at C10)	_
~1.8-2.2 ppm (m, 2H, -CH ₂ - adjacent to -CH(Br)-)	_
~1.2-1.6 ppm (m, 12H, other -CH ₂ - groups)	_
¹³ C NMR (CDCl₃)	~55-60 ppm (-CH(Br)-)
~40-45 ppm (-CH ₂ (Br) at C1)	
~34 ppm (-CH ₂ (Br) at C10)	_
~25-35 ppm (other -CH ₂ - groups)	-
IR (thin film)	~2925-2855 cm ⁻¹ (C-H stretch)
~1465 cm ⁻¹ (C-H bend)	
~650-550 cm ⁻¹ (C-Br stretch)	_

Conclusion

The electrophilic addition of bromine to **10-Bromo-1-decene** is an efficient method for the synthesis of 1,2,10-tribromodecane. The provided protocol offers a reliable procedure for obtaining the product in high yield. The expected data presented in this note serves as a valuable reference for researchers performing this transformation and for the characterization of the resulting product. This reaction is a key step for creating versatile intermediates in the development of new chemical entities.

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